molecular formula C13H13BrN2 B14127437 N-Benzyl-6-bromo-N-methylpyridin-2-amine CAS No. 1209458-62-7

N-Benzyl-6-bromo-N-methylpyridin-2-amine

Katalognummer: B14127437
CAS-Nummer: 1209458-62-7
Molekulargewicht: 277.16 g/mol
InChI-Schlüssel: VBQCHLRPQGBNRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-6-bromo-N-methylpyridin-2-amine: is a chemical compound with the molecular formula C13H13BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a benzyl group, a bromine atom at the 6th position, and a methyl group attached to the nitrogen atom of the pyridine ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-6-bromo-N-methylpyridin-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .

Analyse Chemischer Reaktionen

Types of Reactions: N-Benzyl-6-bromo-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry: N-Benzyl-6-bromo-N-methylpyridin-2-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .

Biology and Medicine: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties .

Wirkmechanismus

The mechanism of action of N-Benzyl-6-bromo-N-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and bromine groups play a crucial role in binding to these targets, while the pyridine ring facilitates the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

    N-Benzyl-6-chloro-N-methylpyridin-2-amine: Similar structure but with a chlorine atom instead of bromine.

    N-Benzyl-6-fluoro-N-methylpyridin-2-amine: Contains a fluorine atom at the 6th position.

    N-Benzyl-6-iodo-N-methylpyridin-2-amine: Features an iodine atom at the 6th position.

Uniqueness: N-Benzyl-6-bromo-N-methylpyridin-2-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets .

Eigenschaften

CAS-Nummer

1209458-62-7

Molekularformel

C13H13BrN2

Molekulargewicht

277.16 g/mol

IUPAC-Name

N-benzyl-6-bromo-N-methylpyridin-2-amine

InChI

InChI=1S/C13H13BrN2/c1-16(10-11-6-3-2-4-7-11)13-9-5-8-12(14)15-13/h2-9H,10H2,1H3

InChI-Schlüssel

VBQCHLRPQGBNRJ-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CC=C1)C2=NC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.